molecular formula C10H11NO2 B050736 2-Amino-2-indancarboxylic acid CAS No. 27473-62-7

2-Amino-2-indancarboxylic acid

Cat. No. B050736
CAS RN: 27473-62-7
M. Wt: 177.2 g/mol
InChI Key: UHQFXIWMAQOCAN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of amino acids and derivatives similar to 2-amino-2-indancarboxylic acid involves stereoselective synthetic sequences and enantiodivergent approaches. For example, derivatives of 2-aminocyclobutane-1-carboxylic acid have been prepared through such methodologies, highlighting the intricacies of synthesizing rigid beta-peptides and the role of structural units in promoting molecular rigidity (Izquierdo et al., 2005). These synthesis strategies are crucial for incorporating amino acids into peptides with high rigidity and defined structures.

Molecular Structure Analysis

The molecular structure and dynamics of related compounds, such as 2-aminopyridine-3-carboxylic acid, have been studied using techniques like X-ray diffraction and inelastic neutron scattering (Pawlukojć et al., 2007). These studies provide insights into the strong intramolecular hydrogen bonds and conformational equilibria influencing the rigidity and structural stability of the molecules, which are critical for understanding the behavior of 2-amino-2-indancarboxylic acid derivatives.

Chemical Reactions and Properties

Amino acids like 2-amino-2-indancarboxylic acid participate in various chemical reactions, including carbocarboxylation reactions that utilize both the alkyl and carboxyl components, offering a sustainable approach to synthesizing valuable derivatives (Liao et al., 2021). These reactions highlight the compound's versatility and potential in organic synthesis and pharmaceutical applications.

Physical Properties Analysis

The physical properties of amino acid derivatives, including solubility, melting points, and crystalline structure, are pivotal for their application in material science and biochemistry. Investigations into the molecular structure of related compounds provide valuable data for predicting the behavior of 2-amino-2-indancarboxylic acid in different environments and under various conditions.

Chemical Properties Analysis

The chemical properties of 2-amino-2-indancarboxylic acid derivatives, such as reactivity with other chemical groups, stability under different conditions, and ability to form specific structures like beta-peptides, are fundamental to their application in designing novel materials and therapeutics. Research on derivatized amino acids and their incorporation into peptides underscores the importance of understanding these properties for peptide synthesis and the development of peptide-based drugs (Clive et al., 2003).

Scientific Research Applications

  • Capillary Zone Electrophoresis for Amino Acids : Kuhr and Yeung (1988) explored the use of capillary zone electrophoresis (CZE) combined with laser-induced fluorescence spectroscopy for detecting amino acids, which are crucial in biological chemistry but often lack analytically useful physical properties. This technique is significant for analyzing small samples, such as picomolar quantities of amino acids in protein sequencing or brain extracellular fluid (Kuhr & Yeung, 1988).

  • Therapeutic Applications of Excitatory Amino Acid Antagonists : Meldrum (1985) reviewed the potential therapeutic uses of antagonists of excitatory amino acid neurotransmitters, like glutamate and aspartate, in neurology and psychiatry. The study highlighted their relevance in treating epilepsy, motor system disorders, cerebral ischemia, and chronic degenerative disorders (Meldrum, 1985).

  • Synthesis of Bioactive Amides : Meyer (2004) discussed the synthesis of heterocyclic carboxylic acids, including rare and unnatural p-amino acids, for creating libraries of biologically active compounds. This is particularly important in the context of combinatorial chemistry and high-throughput screening (Meyer, 2004).

  • Link between TCA Cycle and Amino Acid Biosynthesis : Araújo et al. (2014) demonstrated the crucial role of the tricarboxylic acid (TCA) cycle intermediate 2-oxoglutarate in modulating the flux from 2-oxoglutarate to amino acid metabolism. This finding is significant for understanding the biochemical processes involving glucosinolate, flavonoid, alkaloid metabolism, and amino acid metabolism (Araújo et al., 2014).

  • Metal-Organic Frameworks in Catalysis and Medicine : Deng et al. (2020) synthesized two Co(II)-containing metal-organic frameworks, highlighting the use of amino-functionalized pores in catalytic reactions and their potential in inhibiting scar tissue hyperplasia (Deng et al., 2020).

  • Role in Material Science and Biochemistry : Toniolo et al. (1998) discussed the application of 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid in peptides as an inducer for β-turn and 310/α-helix structures, and as a probe in electron spin resonance and fluorescence quenching studies (Toniolo et al., 1998).

  • Synthesis of Anthranilic Acid Derivatives : Culf et al. (2015) described a one-pot synthesis method for fluorescent o-aminobenzoates and related compounds, demonstrating the versatility of amino acids in organic synthesis (Culf et al., 2015).

  • LNA/DNA Hybrids for Biomedical Applications : Astakhova and Wengel (2014) explored the incorporation of 2'-amino-LNA nucleotides into LNA/DNA hybrids, demonstrating their usefulness in detecting DNA and RNA targets, and potential in diagnostics and therapeutics (Astakhova & Wengel, 2014).

  • Peptide Synthesis : Hsieh et al. (1998) utilized dihydropyran-2-carboxylic acid as a linker in the solid-phase synthesis of peptide alcohols, highlighting the critical role of such compounds in peptide chemistry (Hsieh et al., 1998).

  • Insulin Resistance and Diabetes Study : Palmer et al. (2015) conducted a metabolomic profiling study, revealing distinct patterns in amino acids associated with insulin resistance and conversion to type 2 diabetes (Palmer et al., 2015).

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing hands thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Mechanism of Action

Target of Action

The primary target of 2-Amino-2-indancarboxylic acid, also known as 2-Aminoindane-2-carboxylic acid, is tyrosine hydroxylase . Tyrosine hydroxylase plays a crucial role in the biosynthesis of catecholamines, which are a group of neurotransmitters including dopamine, norepinephrine, and epinephrine.

Mode of Action

2-Amino-2-indancarboxylic acid interacts with its target, tyrosine hydroxylase, by acting as a potential inhibitor . This interaction can lead to a decrease in the production of catecholamines, thereby affecting the transmission of signals in the nervous system.

Biochemical Pathways

The compound’s action primarily affects the catecholamine biosynthesis pathway. By inhibiting tyrosine hydroxylase, the first and rate-limiting step in the synthesis of catecholamines is disrupted . This can lead to downstream effects such as altered mood, attention, and movement, all of which are functions modulated by catecholamines.

Pharmacokinetics

Like other amino acids, it is expected to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The inhibition of tyrosine hydroxylase by 2-Amino-2-indancarboxylic acid can result in decreased levels of catecholamines. This can have various effects at the molecular and cellular level, potentially impacting neurological functions such as mood regulation and motor control .

Action Environment

The action, efficacy, and stability of 2-Amino-2-indancarboxylic acid can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature . For instance, the compound’s solubility and stability can be affected by the pH of its environment .

properties

IUPAC Name

2-amino-1,3-dihydroindene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c11-10(9(12)13)5-7-3-1-2-4-8(7)6-10/h1-4H,5-6,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQFXIWMAQOCAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC1(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00290762
Record name 2-Amino-2-indancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00290762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-indancarboxylic acid

CAS RN

27473-62-7
Record name 27473-62-7
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Record name 2-Amino-2-indancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00290762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Aic's rigid structure can influence the conformation of peptides, impacting their biological activity. This has been demonstrated in studies of chemotactic peptides, where Aic analogs displayed higher locomotion activity compared to the parent peptide, formyl-Met-Leu-Phe (fMLP) []. This suggests that the conformational constraint imposed by Aic can enhance the interaction of peptides with their targets.

A: Research indicates that incorporating Aic into vasopressin analogs, specifically at positions 2 or 3, significantly influences their interaction with vasopressin and oxytocin receptors []. Molecular modeling studies suggest that the valence angle between the aromatic rings at these positions, influenced by Aic, correlates with the analog's biological activity []. This highlights the potential of Aic for fine-tuning the activity and selectivity of peptide-based drugs.

A: Yes, a study demonstrated the successful development of a highly potent V2 agonist by modifying arginine vasopressin analogues with Aic at the N-terminal []. The resulting peptide, [Mpa1,Aic2,Val4,D-Arg8]VP, exhibited antidiuretic activity comparable to one of the most potent antidiuretic vasopressin analogues known [].

A: Absolutely. Recent research has focused on developing methods for the late-stage modification of Aic-containing peptides []. One such method involves a [2+2+2] cyclotrimerization reaction to incorporate a benzylhalo functionality, opening avenues for further modifications via Sonogashira coupling, Suzuki-Miyaura cross-coupling, and other reactions []. This expands the possibilities for tailoring Aic-based peptides for specific applications.

A: Crystallographic studies of Aic-containing peptides provide valuable insights. For instance, in an fMLP analog with Aic replacing phenylalanine, the peptide exhibited a helical folding stabilized by the Aic residue []. This conformation was found to be crucial for the peptide's ability to stimulate superoxide production [], showcasing the importance of Aic's conformational influence.

A: Interestingly, the crystal structure of an fMLP analog with Aic replacing phenylalanine revealed a backbone conformation similar to that of fMLP bound to an immunoglobulin (Bence-Jones dimer) [, ]. This suggests that Aic can induce conformations in peptides that mimic those observed in natural ligand-receptor interactions, potentially leading to enhanced binding affinity and selectivity.

ANone: Chemotactic peptides play a crucial role in the immune response by directing the migration of immune cells to the site of inflammation. By understanding how Aic influences the structure and activity of these peptides, researchers can develop more effective treatments for inflammatory diseases.

A: Several methods have been reported for Aic synthesis, including a highly efficient route involving the dialkylation of a nickel(II) complex of a glycine Schiff base with o-dibromoxylylene []. Incorporation of Aic into peptides typically involves standard peptide coupling procedures.

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